3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
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Overview
Description
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride is a chemical compound with a unique structure that includes an aminomethyl group and a dihydropyrazinone ring
Mechanism of Action
Target of Action
The compound, also known as 1400W dihydrochloride, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a molecule involved in various physiological and pathological processes. The compound selectively inhibits iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS) .
Mode of Action
1400W dihydrochloride binds to iNOS in a slow, tight manner, inhibiting its activity . By inhibiting iNOS, the compound reduces the production of NO. This can have various effects depending on the context, as NO plays diverse roles in the body, including neurotransmission, immune response, and regulation of cell death .
Biochemical Pathways
The primary biochemical pathway affected by 1400W dihydrochloride is the NO pathway. By inhibiting iNOS, the compound reduces the production of NO, which can affect various downstream processes. For example, NO is a potent vasodilator, so inhibiting its production can affect blood flow. It also plays a role in immune response, so its inhibition can affect the body’s response to pathogens .
Pharmacokinetics
It is known to be cell-permeable and active in vivo
Result of Action
The inhibition of iNOS by 1400W dihydrochloride can have various effects at the molecular and cellular level. For example, it has been found to be neuroprotective in epilepsy models and to have analgesic effects in models of mechanical and heat hypersensitivity . The specific effects would depend on the context and the roles of iNOS and NO in the particular physiological or pathological process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazinone derivative with an aminomethylating agent in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride include:
- 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one
- 3-(Aminomethyl)-1-methylpyrazin-2-one
- 3-(Aminomethyl)-1,2-dihydropyrazin-2-one
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrazin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-3-2-8-5(4-7)6(9)10;;/h2-3H,4,7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIHTKYEJWFLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060060-78-6 |
Source
|
Record name | 3-(aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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